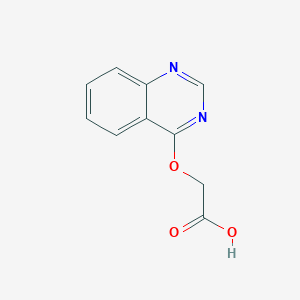
(Quinazolin-4-yloxy)-acetic acid
Übersicht
Beschreibung
“(Quinazolin-4-yloxy)-acetic acid” is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is also known as 2-(quinazolin-4-yloxy)acetic acid .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which include “(Quinazolin-4-yloxy)-acetic acid”, has been studied . The synthesis involves the reaction of anthranilic acid with amide .Molecular Structure Analysis
The molecular structure of “(Quinazolin-4-yloxy)-acetic acid” has been confirmed by means of single-crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving “(Quinazolin-4-yloxy)-acetic acid” have been studied in the context of its metal complexes with Mn2+, Co2+, Ni2+ Cu2+, and Zn2+ ions .Physical And Chemical Properties Analysis
“(Quinazolin-4-yloxy)-acetic acid” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
(Quinazolin-4-yloxy)-acetic acid: exhibits antifungal properties. Research studies have shown that quinazoline derivatives can effectively inhibit fungal growth and proliferation. These compounds may serve as potential candidates for developing antifungal drugs .
Anticancer Potential
Quinazoline derivatives, including (Quinazolin-4-yloxy)-acetic acid , have demonstrated promising anticancer activity. They interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Further investigations are ongoing to explore their efficacy against specific cancer types .
Anti-Inflammatory Effects
The quinazoline moiety possesses anti-inflammatory properties(Quinazolin-4-yloxy)-acetic acid may modulate inflammatory pathways, making it relevant for conditions associated with inflammation, such as autoimmune diseases and chronic inflammatory disorders .
Antibacterial Properties
Studies suggest that quinazoline derivatives exhibit antibacterial activity. These compounds could potentially combat bacterial infections by targeting essential cellular processes in bacteria .
Antioxidant Capacity
(Quinazolin-4-yloxy)-acetic acid: may act as an antioxidant. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Quinazoline derivatives could contribute to overall cellular health .
Antiviral Applications
While more research is needed, quinazoline derivatives have shown promise as antiviral agents. They may inhibit viral replication and reduce viral load, making them relevant in the context of viral infections .
For further details, you can refer to the research articles mentioned in the citations . If you’d like additional information or have any other queries, feel free to ask! 😊
Safety and Hazards
The safety information for “(Quinazolin-4-yloxy)-acetic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Wirkmechanismus
Target of Action
Quinazoline derivatives have been reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Quinazoline derivatives have been known to interact with their targets leading to significant biological activities . For instance, some quinazoline derivatives have shown to inhibit cell migration and induce cellular apoptosis and cell cycle arrest at S phase in certain cancer cells .
Biochemical Pathways
Given the broad range of biological activities associated with quinazoline derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Some quinazoline derivatives have shown to induce cellular apoptosis and cell cycle arrest at s phase in certain cancer cells . This suggests that (Quinazolin-4-yloxy)-acetic acid could potentially have similar effects.
Eigenschaften
IUPAC Name |
2-quinazolin-4-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCNFBGYXLMVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389874 | |
| Record name | (quinazolin-4-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842959-64-2 | |
| Record name | (quinazolin-4-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinazolin-4-yloxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What were the key findings regarding the structure and characteristics of the synthesized (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid metal complexes?
A1: The research paper [] focused on synthesizing and characterizing metal complexes of (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid (referred to as L1 in the study) with various metal ions, including Mn2+, Co2+, Ni2+, Cu2+, and Zn2+. The researchers utilized a range of techniques to elucidate the structure of these complexes:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



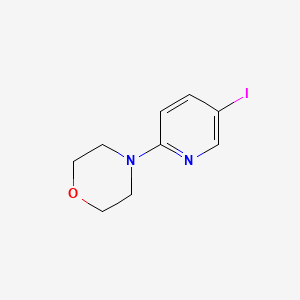
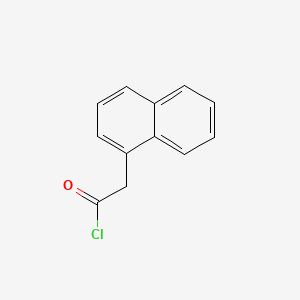
![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)
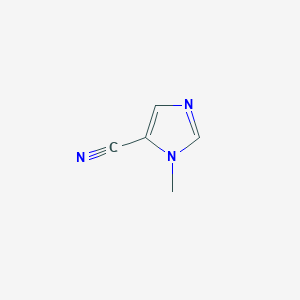
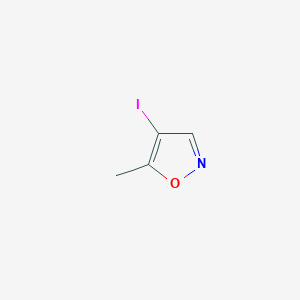
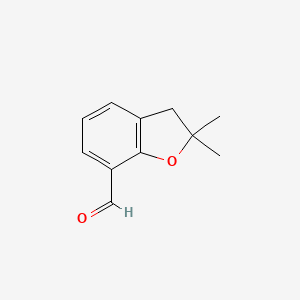

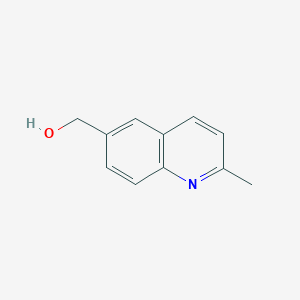
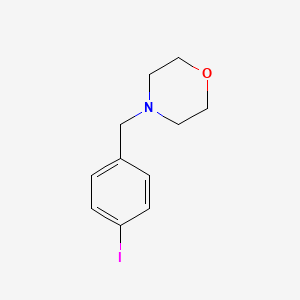

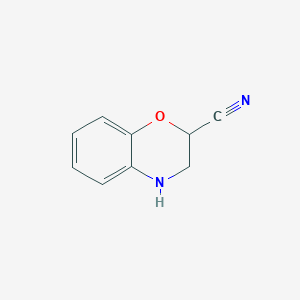

![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)